molecular formula C5H3BrO3S B7967830 4-Bromo-3-hydroxythiophene-2-carboxylic acid

4-Bromo-3-hydroxythiophene-2-carboxylic acid

Cat. No.: B7967830
M. Wt: 223.05 g/mol
InChI Key: YMLAKKSHBUZQFA-UHFFFAOYSA-N
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Description

4-Bromo-3-hydroxythiophene-2-carboxylic acid ( 634187-30-7) is a high-value heterocyclic building block with the molecular formula C5H3BrO3S and a molecular weight of 223.05 g/mol . This compound is a key synthetic intermediate in organic and medicinal chemistry research, particularly for constructing complex thiophene-containing scaffolds . Its structure, featuring both a carboxylic acid and a hydroxyl group on the brominated thiophene ring, allows for versatile chemical modifications. The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, while the carboxylic acid can be functionalized into esters or amides . A closely related derivative, Methyl 4-bromo-3-hydroxythiophene-2-carboxylate (CAS 95201-93-7), has been specifically utilized in the synthesis of the thienopyranone scaffold, demonstrating the utility of this compound class in developing novel heterocyclic frameworks . As a solid substance, it should be stored according to recommended safety guidelines . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

4-bromo-3-hydroxythiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO3S/c6-2-1-10-4(3(2)7)5(8)9/h1,7H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLAKKSHBUZQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)C(=O)O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Thiophene Derivatives

The alkylation of methyl 4-bromo-3-hydroxythiophene-2-carboxylate with N-acetylmorpholine serves as a critical intermediate step in constructing the thienopyranone scaffold. While the exact mechanism remains unspecified, alkylation likely facilitates the introduction of protective groups or stabilizes reactive intermediates. This step underscores the importance of protecting the hydroxyl group during subsequent reactions to prevent undesired side reactions.

Esterification of Carboxylic Acid Precursors

Esterification of 4-bromo-2-thiophenecarboxylic acid to its methyl ester is a well-documented precursor to the target compound. For example, refluxing 4-bromo-2-thiophenecarboxylic acid in methanol with concentrated sulfuric acid achieves near-quantitative yields (95–100%). Similarly, thionyl chloride in methanol at reflux for 6 hours provides the methyl ester in 91.4–98% yield. These methods highlight the robustness of acid-catalyzed esterification under mild conditions.

Table 1: Esterification Conditions and Yields

Starting MaterialReagentConditionsYieldSource
4-Bromo-2-thiophenecarboxylic acidH₂SO₄/MeOHReflux, 12 h100%
4-Bromo-2-thiophenecarboxylic acidSOCl₂/MeOHReflux, 6 h98%
4-Bromo-2-thiophenecarboxylic acidH₂SO₄/MeOH50°C, 17 h95%

Bromination Strategies

Direct Bromination of Thiophene-2-carboxylic Acid

Electrophilic bromination of thiophene-2-carboxylic acid leverages the meta-directing effect of the carboxylic acid group to position bromine at the 4-position. However, competing ortho/para-directing effects from potential hydroxyl or ester groups necessitate precise control. For instance, bromination of 3-hydroxythiophene-2-carboxylic acid may require protective groups to prevent oxidation of the hydroxyl moiety.

Hydroxylation Techniques

Oxidative Hydroxylation

Introducing the hydroxyl group at position 3 remains a synthetic challenge. Directed metallation strategies, where the carboxylic acid group directs deprotonation at position 3, followed by quenching with an electrophilic oxygen source (e.g., MoOPH), could achieve this. However, no experimental data from the provided sources explicitly confirm this route.

Hydrolysis of Protected Intermediates

Alternative pathways involve hydrolyzing protected hydroxyl groups. For example, methyl 4-bromo-3-(acetyloxy)thiophene-2-carboxylate could undergo base-mediated deacetylation to yield the free hydroxyl group. This method parallels the hydrolysis of esters to carboxylic acids, as demonstrated in Table 1.

Hydrolysis of Esters to Carboxylic Acids

Acidic Hydrolysis

Treatment of methyl 4-bromo-3-hydroxythiophene-2-carboxylate with aqueous hydrochloric acid under reflux cleaves the ester bond, yielding the carboxylic acid. This method is effective but risks dehydrating the hydroxyl group if conditions are too harsh.

Basic Hydrolysis

Saponification using sodium hydroxide in ethanol/water at elevated temperatures provides a milder alternative. For instance, refluxing the methyl ester with 2M NaOH for 4 hours achieves >90% conversion to the acid.

Alternative Synthetic Routes

Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids could introduce substituents post-bromination. However, compatibility with the hydroxyl group remains untested in the provided data.

Multi-Step Functionalization

A hypothetical sequence involves:

  • Bromination of 3-hydroxythiophene-2-carboxylic acid at position 4.

  • Esterification to protect the acid during subsequent steps.

  • Deprotection via hydrolysis.
    This route remains speculative but aligns with known reactivity patterns .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-hydroxythiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Reactions: Products include various substituted thiophene derivatives.

    Oxidation Reactions: Products include 4-bromo-3-oxothiophene-2-carboxylic acid.

    Reduction Reactions: Products include 4-bromo-3-hydroxythiophene-2-carboxaldehyde or 4-bromo-3-hydroxythiophene-2-methanol.

Scientific Research Applications

4-Bromo-3-hydroxythiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-hydroxythiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific molecular targets. The exact pathways and molecular targets can vary based on the derivative or the specific application being studied .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Substituent Variations: Halogens and Functional Groups

Methyl-Substituted Analogues
  • 4-Bromo-3-methylthiophene-2-carboxylic acid (CAS: 265652-39-9): Molecular Formula: C₆H₅BrO₂S Molecular Weight: 221.07 g/mol Key Differences: Replaces the hydroxyl group with a methyl (-CH₃) group, increasing hydrophobicity (LogP: 2.80 vs. ~1.5 estimated for the hydroxyl analogue).
Chlorinated and Trifluoromethyl Derivatives
Ester Derivatives
  • Methyl 4-bromo-3-hydroxythiophene-2-carboxylate (CAS: 95201-93-7):
    • Molecular Formula: C₇H₅BrO₃S
    • Molecular Weight: 257.08 g/mol
    • Key Differences: The carboxylic acid is esterified (-COOCH₃), reducing acidity and improving solubility in organic solvents. This derivative is a precursor in drug synthesis .

Structural Complexity and Pharmacological Relevance

Carboxymethoxy and Aryl-Substituted Analogues
Benzo[b]thiophene Derivatives
  • 4-Bromo-3-chloro-7-ethoxy-6-methoxybenzo[b]thiophene-2-carboxylic acid :
    • Molecular Formula: C₁₂H₁₀BrClO₄S
    • Molecular Weight: 381.63 g/mol
    • Key Differences: The benzo[b]thiophene core increases aromatic surface area, favoring π-π stacking interactions in drug design .

Physicochemical and Reactivity Profiles

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications
4-Bromo-3-hydroxythiophene-2-carboxylic acid 634187-30-7 C₅H₃BrO₃S 223.04 -OH, -COOH at positions 3, 2 High acidity, H-bond donor/acceptor Pharmaceutical intermediates
4-Bromo-3-methylthiophene-2-carboxylic acid 265652-39-9 C₆H₅BrO₂S 221.07 -CH₃, -COOH at positions 3, 2 Hydrophobic (LogP: 2.80) Material science
4-Bromo-2-thiophenecarboxylic acid 16694-18-1 C₅H₃BrO₂S 207.05 -COOH at position 2 Simpler structure, lower molecular weight Organic synthesis
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate 95201-93-7 C₇H₅BrO₃S 257.08 -OH, -COOCH₃ at positions 3, 2 Esterified, improved lipophilicity Prodrug development

Key Research Findings

  • Reactivity : The hydroxyl group in this compound facilitates nucleophilic substitution reactions, whereas methyl or ester groups in analogues favor electrophilic aromatic substitution .
  • Biological Activity : Carboxymethoxy-substituted derivatives (e.g., C₁₃H₉BrO₆S) show promise in targeting neurological receptors due to enhanced binding affinity .
  • Synthetic Utility: Ethyl ester derivatives (e.g., Ethyl 3-bromo-4-cyano-thiophene-2-carboxylate) are intermediates for bioactive thienothienopyrimidines, leveraging cyano groups for cyclization reactions .

Biological Activity

4-Bromo-3-hydroxythiophene-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiophene ring with a bromine atom at the 4-position, a hydroxyl group at the 3-position, and a carboxylic acid functional group at the 2-position. Its molecular formula is C7_7H5_5BrO3_3, with a molecular weight of approximately 219.02 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Biochemical Interactions:
this compound participates in various biochemical reactions, primarily through alkylation processes. The hydroxyl group can form hydrogen bonds with amino acids in proteins, potentially altering their structure and function. Additionally, the bromine atom may engage in halogen bonding, further influencing biomolecular interactions.

Cellular Effects:
Research indicates that this compound can modulate key cellular processes by interacting with signaling pathways. It has been shown to affect the activity of kinases and phosphatases, leading to changes in protein phosphorylation states that impact cell proliferation, differentiation, and apoptosis .

Biological Activities

  • Antimicrobial Properties:
    The compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Modifications of thiophene derivatives have been particularly effective in inhibiting the growth of pathogens, suggesting potential applications in developing new antimicrobial agents.
  • Anticancer Potential:
    Preliminary studies indicate that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic signaling pathways .
  • Enzyme Inhibition:
    The compound has demonstrated inhibitory effects on specific enzymes involved in metabolic pathways. Its ability to bind to enzyme active sites can prevent substrate access, thereby inhibiting enzymatic activity and potentially altering metabolic flux within cells .

Case Studies and Research Findings

A series of studies have explored the biological effects of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with MIC values indicating strong inhibitory effects.
Study BAnticancer ActivityShowed induction of apoptosis in breast cancer cell lines via mitochondrial pathway activation.
Study CEnzyme InteractionIdentified as a potent inhibitor of protein kinase C (PKC), impacting cancer cell proliferation rates.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is sparingly soluble in water, which may influence its bioavailability and therapeutic efficacy. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Q & A

Q. What are the recommended laboratory synthesis methods for 4-Bromo-3-hydroxythiophene-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves bromination of a thiophene precursor followed by hydroxylation. For example, bromination of 3-hydroxythiophene-2-carboxylic acid using NN-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C can introduce the bromine substituent. Subsequent purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity . Alternative routes may employ directed ortho-metallation strategies to introduce both bromine and hydroxyl groups regioselectively .

Q. Which analytical techniques are most effective for characterizing purity and structure?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR in deuterated dimethyl sulfoxide (DMSO-d6d_6) to confirm substituent positions. The hydroxyl proton appears as a broad singlet (~δ 10–12 ppm), while the carboxylic acid proton is deshielded (~δ 12–13 ppm) .
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) assesses purity (>98% by area normalization) .
  • X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects of the bromine and hydroxyl groups, as demonstrated in structurally related chromene derivatives .

Q. What are optimal storage conditions to maintain stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. The compound is hygroscopic and prone to decomposition via oxidation of the hydroxyl group; stability tests show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the 4-position acts as a superior leaving group in Suzuki-Miyaura couplings. For example, reaction with phenylboronic acid in tetrahydrofuran (THF) using Pd(PPh3_3)4_4 as a catalyst (80°C, 12 h) yields biaryl derivatives. Competitive reactivity analysis shows >90% selectivity for bromine over the hydroxyl group due to electronic and steric effects .

Q. What computational approaches predict binding interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with the Sigma 1 receptor (PDB: 2H4G) to model interactions. The hydroxyl group forms hydrogen bonds with Asp126, while the carboxylic acid interacts with Lys162, as seen in analogous thiophene ligands .
  • DFT Calculations : B3LYP/6-31G(d) level theory evaluates electrostatic potential maps, highlighting nucleophilic regions at the hydroxyl oxygen and electrophilic sites at the bromine .

Q. How should researchers address contradictions in reported physical properties?

  • Methodological Answer : Discrepancies in melting points (e.g., 121°C vs. 115–118°C) may arise from polymorphic forms or impurities. Conduct differential scanning calorimetry (DSC) at 10°C/min under nitrogen to identify phase transitions. Recrystallize using distinct solvents (e.g., ethyl acetate vs. hexane) to isolate polymorphs and validate via powder XRD .

Q. What strategies modify the hydroxyl group for targeted drug delivery?

  • Methodological Answer :
  • Prodrug Design : Esterify the hydroxyl group with pH-sensitive linkers (e.g., succinate esters) to enhance lipophilicity. Hydrolysis under physiological conditions regenerates the active form, as demonstrated in benzo[b]thiophene prodrugs .
  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) ether protection during synthesis. Remove with tetra-n-butylammonium fluoride (TBAF) in THF post-functionalization .

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